molecular formula C₁₆H₁₈N₄O₅ B1146457 3-Toluoyl Decitabine CAS No. 183016-21-9

3-Toluoyl Decitabine

カタログ番号: B1146457
CAS番号: 183016-21-9
分子量: 346.34
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Classification and Role of Nucleoside Analogues in Epigenetic Modulation

Nucleoside analogues are a class of synthetic compounds that are structurally similar to natural nucleosides. mdpi.com They are a cornerstone of epigenetic therapy, primarily targeting DNA methylation. urncst.commdpi.com These analogues can be incorporated into DNA during replication, where they can inhibit the activity of DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation. mdpi.compatsnap.com

Nucleoside analogues that inhibit DNMTs can be broadly classified as:

Cytidine (B196190) Analogues: This class includes well-known drugs like Azacitidine and Decitabine (B1684300). mdpi.comiiarjournals.org These drugs are converted into their active triphosphate forms within the cell and are then incorporated into newly synthesized DNA. patsnap.comiiarjournals.org Once incorporated, they act as "suicide inhibitors" of DNMTs, forming a covalent bond with the enzyme and trapping it, leading to its degradation. patsnap.com This results in a passive demethylation of the DNA as the cell divides, leading to the re-expression of previously silenced genes. longdom.orgpatsnap.com

The development of novel nucleoside analogues continues to be an active area of research, with a focus on improving their stability, bioavailability, and specificity to minimize off-target effects. urncst.comiiarjournals.org

特性

CAS番号

183016-21-9

分子式

C₁₆H₁₈N₄O₅

分子量

346.34

同義語

4-Amino-1-[2-deoxy-3-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

製品の起源

United States

Molecular and Cellular Mechanisms of Action of Decitabine Relevance to 3 Toluoyl Decitabine Analogues

DNA Methyltransferase Inhibition

The cornerstone of Decitabine's action is its ability to inhibit DNA methylation, a process that is often dysregulated in cancer, leading to the silencing of tumor suppressor genes through hypermethylation. patsnap.comnih.gov This inhibition is not direct but is the result of a multi-step intracellular process.

Cellular Uptake and Intracellular Phosphorylation

Decitabine (B1684300) is considered a prodrug because it must be metabolically activated to exert its effects. drugbank.com The process begins with its transport into the cell, which is facilitated by nucleoside transporters. mdpi.com Once inside the cell, Decitabine undergoes sequential phosphorylation. It is first converted to its monophosphate form, 5-aza-2'-deoxycytidine-5'-monophosphate, a step catalyzed by the enzyme deoxycytidine kinase (DCK). nih.govresearchgate.net This initial phosphorylation is a critical, rate-limiting step. nih.gov Subsequently, other cellular kinases further phosphorylate the molecule to its active triphosphate form, 5-aza-2'-deoxycytidine-triphosphate (DAC-TP). drugbank.comnih.govashpublications.org

EnzymeRoleReference
Nucleoside TransportersFacilitate uptake of Decitabine into the cell mdpi.com
Deoxycytidine Kinase (DCK)Catalyzes the initial and rate-limiting phosphorylation of Decitabine to its monophosphate form nih.govresearchgate.net
Nucleotide KinasesPerform subsequent phosphorylations to generate the active triphosphate form (DAC-TP) drugbank.com

Incorporation into Genomic DNA

The active metabolite, DAC-TP, is recognized by DNA polymerase. nih.gov During the S-phase of the cell cycle, when DNA replication occurs, DNA polymerase incorporates DAC-TP into newly synthesized DNA strands in place of the natural nucleotide, 2'-deoxycytidine. patsnap.comnih.govbiorxiv.org Because this incorporation is dependent on DNA replication, Decitabine's effects are most pronounced in rapidly dividing cells, such as cancer cells. patsnap.comwikidoc.org Non-proliferating cells are relatively insensitive to its effects. wikidoc.org

Covalent Trapping and Proteasomal Degradation of DNA Methyltransferases (DNMTs)

Once Decitabine is part of the DNA backbone, it acts as a suicide inhibitor of DNA methyltransferases, particularly the maintenance enzyme DNMT1. patsnap.comashpublications.org When DNMTs attempt to methylate the cytosine analogue, the presence of a nitrogen atom at the 5-position of the azacytosine ring prevents the completion of the methylation reaction. patsnap.com This results in the formation of an irreversible covalent bond between the DNMT enzyme and the Decitabine-containing DNA. patsnap.complos.orgresearchgate.net

This "trapping" of the DNMT enzyme creates a DNA-protein adduct, which is recognized as a form of DNA damage by the cell. life-science-alliance.orgoncotarget.com These adducts lead to the targeted removal and subsequent degradation of the trapped DNMT enzyme by the cellular proteasome system. life-science-alliance.orgresearchgate.netaacrjournals.org This enzymatic depletion is a key outcome of Decitabine's action. nih.gov

Global DNA Hypomethylation and Its Epigenetic Consequences

The irreversible trapping and degradation of DNMTs lead to a progressive and passive loss of DNA methylation patterns with each round of cell division. plos.orgresearchgate.net As cells replicate, the new DNA strands are synthesized without the corresponding methylation marks, resulting in a state of global DNA hypomethylation. patsnap.comdrugbank.comaacrjournals.org

Research indicates that the relationship between Decitabine concentration and its hypomethylating effect is not linear. biorxiv.org Studies have demonstrated a U-shaped dose-response curve, where low-to-moderate concentrations (e.g., 0.05 µM – 0.5 µM) can induce more significant DNA hypomethylation than higher, more cytotoxic concentrations. biorxiv.orgfrontiersin.org High doses can lead to a lower degree of hypomethylation, possibly due to cell cycle arrest and reduced DNA replication, which limits the incorporation of the drug. biorxiv.orgbiorxiv.org This global epigenetic alteration can lead to profound changes in chromatin structure, including the decondensation of tightly packed heterochromatin. cellgs.com

ConcentrationPrimary EffectImpact on DNA MethylationReference
LowEpigenetic modulationSignificant hypomethylation, leading to re-expression of silenced genes nih.govfrontiersin.org
HighCytotoxicityLess effective hypomethylation due to cell cycle arrest and DNA damage response nih.govbiorxiv.orgfrontiersin.org

Epigenetic Gene Regulation

The ultimate therapeutic goal of Decitabine-induced hypomethylation is the reprogramming of the cancer cell's transcriptome. frontiersin.org By reversing the aberrant epigenetic silencing that contributes to the malignant phenotype, Decitabine can alter gene expression profiles to favor differentiation, reduce proliferation, and increase apoptosis. nih.gov

Reactivation of Silenced Gene Expression

The most significant consequence of DNA hypomethylation is the reactivation of genes that were previously silenced by promoter hypermethylation. patsnap.comnih.gov This is particularly critical for tumor suppressor genes, which play essential roles in controlling cell growth and division. patsnap.comnih.govwikidoc.org By restoring the expression of these critical genes, Decitabine can re-establish normal cellular control mechanisms. wikidoc.orgimrpress.com

For example, studies have shown that Decitabine treatment can lead to the re-expression of genes involved in cellular differentiation, such as SOX9, and cyclin-dependent kinase inhibitors like p21/CDKN1A, which can halt the cell cycle. nih.gov Other research has demonstrated the upregulation of pro-apoptotic genes, such as Death Receptor 4 (DR4), which sensitizes cancer cells to apoptosis-inducing agents. amegroups.org This reactivation is not always direct and can involve complex gene networks, but the fundamental principle is the reversal of pathological epigenetic silencing. imrpress.comimrpress.com

Impact on Transcriptional Activity of Tumor Suppressor Genes

A primary consequence of Decitabine-induced hypomethylation is the reactivation of tumor suppressor genes (TSGs) that have been silenced by promoter hypermethylation in cancer cells. lookchem.com This epigenetic silencing is a common mechanism for inactivating genes that control critical cellular processes like cell cycle progression, apoptosis, and DNA repair. researchgate.netnih.gov

Research has shown that treatment with Decitabine can lead to the re-expression of a variety of TSGs. For instance, studies have demonstrated the reactivation of the p15 (B1577198) (CDKN2B) gene in patients with myelodysplastic syndrome (MDS) following Decitabine therapy. ambeed.com In various cancer cell lines, Decitabine has been shown to upregulate the expression of TSGs such as CDKN2A, CDKN2B, and TP63. synzeal.com Clinical studies have also observed increased expression of TSGs like FHIT, FUS1, and WWOX in tumor biopsies from patients treated with Decitabine. smolecule.com The reactivation of these genes can restore crucial cellular checkpoints and inhibitory pathways, thereby contributing to the suppression of tumor growth. pharmaffiliates.com It is noteworthy that Decitabine can also increase gene expression through methylation-independent mechanisms, although the primary pathway for TSG reactivation is via promoter demethylation. smolecule.com

GeneCancer Type/Cell LineObserved EffectReference
p15 (CDKN2B)Myelodysplastic Syndrome (MDS)Re-expression and hypomethylation ambeed.com
CDKN2AU2OS (Osteosarcoma)Upregulation via demethylation synzeal.com
FHIT, FUS1, WWOXSolid Tumors (Clinical Samples)Increased protein expression smolecule.com
RASSF1a, MGMTSTC-1 (Neuroendocrine Tumor)Increased mRNA expression nih.gov
TP63U2OS (Osteosarcoma)Upregulation synzeal.com

Alterations in Cellular Gene Expression Profiles

The impact of Decitabine extends beyond individual tumor suppressor genes to cause broad changes in the cellular gene expression profile. lookchem.comresearchgate.net By reversing DNA hypermethylation, Decitabine can alter the expression of thousands of genes, leading to a significant reprogramming of the cancer cell's transcriptome. ambeed.comnih.gov These changes are not limited to genes directly silenced by promoter methylation. The reactivation of transcription factors can indirectly modulate the expression of numerous downstream targets.

Direct and Indirect Cellular Effects

Induction of Cellular Differentiation Pathways

A key therapeutic effect of low-dose Decitabine is the induction of cellular differentiation. lookchem.comresearchgate.net In hematological malignancies like MDS and AML, malignant cells are often arrested in an immature, proliferative state. By altering gene expression, Decitabine can push these cells to mature along their normal differentiation pathways. beilstein-journals.org

For example, in the MDS-L cell line, long-term exposure to low-concentration Decitabine induced morphological maturation, characterized by lobulated nuclei and cytoplasmic granulation, along with changes in cell surface markers indicative of differentiation (increased CD15, decreased CD34). In human CD34+ hematopoietic stem cells, Decitabine has been shown to inhibit proliferation and partially prevent interleukin-3-induced differentiation, thereby maintaining a more primitive phenotype in some contexts while promoting erythroid differentiation in others. This context-dependent effect on differentiation is a hallmark of Decitabine's pleiotropic activity.

Mechanisms Leading to Programmed Cell Death (Apoptosis)

Decitabine is a potent inducer of apoptosis in cancer cells through multiple, interconnected mechanisms. At higher concentrations, the incorporation of Decitabine into DNA and the formation of DNA-DNMT adducts are recognized as DNA damage, which can trigger cell cycle arrest and apoptosis. lookchem.com

The apoptotic response to Decitabine is often mediated by the intrinsic, or mitochondrial, pathway. Studies in human leukemia cell lines (U937 and HL-60) have shown that Decitabine treatment leads to:

Generation of Reactive Oxygen Species (ROS): Decitabine increases intracellular ROS, which acts as a key mediator of apoptosis.

Mitochondrial Membrane Potential (MMP) Collapse: The increase in ROS leads to the collapse of the MMP.

Regulation of Bcl-2 Family Proteins: It causes the downregulation of anti-apoptotic proteins like Bcl-2, XIAP, cIAP-1, and cIAP-2, and cleavage of the pro-apoptotic protein Bid.

Caspase Activation: Decitabine induces the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), which is a central event in the apoptotic cascade.

Importantly, Decitabine-induced apoptosis has been shown to occur independently of the p53 tumor suppressor status in several cancer cell lines, which is clinically significant as p53 is often mutated in cancer. The combination of Decitabine with other agents, such as PARP inhibitors or BCL-2 inhibitors, can synergistically enhance apoptosis.

Cell LineApoptotic MechanismKey FindingsReference
U937, HL-60 (Leukemia)ROS Generation, Caspase ActivationDecitabine increases ROS, leading to MMP collapse and caspase-dependent apoptosis.
Molt-4 (T-ALL)Dose-dependent ApoptosisApoptosis rates increased from 20.9% to 62.38% with increasing Decitabine concentration.
Multiple Myeloma Cell LinesDNA Damage, Cell Cycle ArrestDecitabine induces DNA damage leading to either G0/G1 or G2/M arrest, followed by apoptosis.
ML-1, BV-173, KG-1a, HL-60 (Leukemia)p53-independent ApoptosisApoptosis is induced regardless of p53 status, mediated by ROS and caspases.

Modulation of Cell Cycle Progression

Decitabine significantly impacts cell cycle progression, often inducing arrest at the G1 or G2/M phases, which can precede apoptosis or contribute to differentiation. The specific effect can be cell-type and dose-dependent.

In some cancer cell lines, Decitabine induces a G1 phase arrest. This is often mediated by the transcriptional induction of the cyclin-dependent kinase inhibitor p21(WAF1), a key regulator of the G1/S checkpoint. The induction of p21 can occur independently of p16(INK4a) demethylation, especially at lower doses of the drug.

In other cell lines, including various leukemia and solid tumor cells, Decitabine causes a prominent G2/M phase arrest. This arrest is frequently linked to the DNA damage response triggered by the incorporation of the drug into DNA. The G2/M arrest can be mediated through the activation of the p38 MAP kinase pathway or other p53-independent mechanisms. For instance, in Molt-4 T-ALL cells, treatment with Decitabine led to a significant increase in the percentage of cells in the G2 phase.

Chromatin Remodeling and Histone Modification Interplay

The effects of Decitabine-induced DNA hypomethylation are intricately linked with chromatin remodeling and histone modifications. DNA methylation and histone modifications are two major pillars of epigenetic regulation that work in concert to control gene expression. Silenced genes are often characterized not only by DNA hypermethylation but also by a "closed" chromatin structure, which includes repressive histone marks like H3K9 deacetylation and H3K27 trimethylation. rsc.orgresearchgate.net

Research indicates that DNA hypomethylation by Decitabine is often a necessary, but not always sufficient, step for gene reactivation. rsc.org True gene re-expression requires subsequent chromatin remodeling to an "open" and transcriptionally permissive state. rsc.org Studies using a GFP reporter system showed that even with similar levels of DNA demethylation, only the cells that also exhibited a reversion to an active chromatin structure (marked by increased H3K9 acetylation and decreased H3K27 trimethylation) re-expressed the GFP gene. rsc.org This resetting of the histone code, including the eviction of nucleosomes from promoter regions, is critical for allowing the transcriptional machinery to access the DNA and initiate gene expression. rsc.org This dual effect on both DNA methylation and histone modifications helps explain why Decitabine can be more potent at reactivating gene expression compared to agents that only target histone deacetylases. researchgate.net

Influence on Histone Acetylation States

While Decitabine's primary target is DNA methylation, its effects ripple out to influence other epigenetic marks, including histone acetylation. The relationship between DNA methylation and histone deacetylation is deeply intertwined in the regulation of gene expression. Repressive chromatin states are often characterized by both DNA hypermethylation and histone deacetylation.

By reversing DNA hypermethylation, Decitabine can indirectly promote a more 'open' and transcriptionally permissive chromatin state, which is associated with increased histone acetylation. Studies have shown that treatment with Decitabine can lead to the accumulation of acetylated histones H3 and H4. nih.gov This effect is not necessarily a direct inhibition of histone deacetylase (HDAC) enzymes, but rather a consequence of altering the chromatin landscape, making it more accessible to histone acetyltransferases (HATs). researchgate.net Some research indicates that Decitabine can also indirectly decrease the expression of certain HDACs, such as HDAC3 and HDAC7, further contributing to a cellular environment that favors histone acetylation. rbmb.net This synergy between DNA demethylation and histone acetylation is critical for the robust re-expression of previously silenced genes. nih.gov

Study FocusCell Line(s)Key Findings on Histone Acetylation
Leukemia Kasumi-1 (AML)Combination of Decitabine and an HDAC inhibitor (D1) synergistically increased histone acetylation. researchgate.net
Leukemia MultipleTreatment with Decitabine and valproic acid (an HDAC inhibitor) induced global histone H3 and H4 acetylation. nih.gov
Leukemia NALM-6, HL-60Decitabine treatment significantly reduced the mRNA expression of HDAC3 and HDAC7. rbmb.net
Multiple Sclerosis N/A (Review)Environmental factors and drugs like Decitabine can alter DNA methylation and histone acetylation, activating HERV-K expression. mdpi.com

Modulation of Chromatin Structure and Accessibility

The ultimate function of epigenetic modifications is to regulate the physical structure of chromatin, thereby controlling gene accessibility to the transcriptional machinery. Decitabine-induced hypomethylation is a powerful driver of chromatin remodeling. By removing methyl groups from CpG islands in promoter regions, Decitabine initiates a shift from a condensed, inaccessible chromatin state (heterochromatin) to a relaxed, accessible state (euchromatin).

Studies using techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) have demonstrated that Decitabine treatment leads to a massive increase in accessible chromatin sites across the genome. aacrjournals.orgscispace.comcloudfront.net This increased accessibility is not random; it preferentially occurs at sites that were previously hypermethylated, such as the promoters of tumor suppressor genes and endogenous retroviruses. aacrjournals.orgnih.gov This structural modulation is a prerequisite for gene reactivation; hypomethylation alone is often insufficient to trigger robust gene expression without the subsequent resetting of the chromatin to an active, open state. nih.gov

Immunomodulatory Effects

Beyond its direct effects on cancer cells, Decitabine and its analogues are potent modulators of the immune system. This activity is largely a consequence of the epigenetic reprogramming induced by the drug, which awakens dormant genetic sequences and pathways that alert the immune system to the presence of malignant cells.

Regulation of Interferon Signaling Pathways

A key immunomodulatory effect of Decitabine is the activation of interferon (IFN) signaling pathways. frontiersin.orgnih.gov This is primarily achieved through a mechanism known as "viral mimicry". dovepress.com By demethylating and reactivating the expression of human endogenous retroviruses (HERVs), Decitabine leads to the production of double-stranded RNA (dsRNA), a molecular pattern typically associated with viral infections. nih.govdovepress.com

This cellular dsRNA is detected by cytosolic pattern recognition receptors such as RIG-I (retinoic acid-inducible gene I) and MDA5 (melanoma differentiation-associated protein 5). aacrjournals.orgdovepress.com Activation of these sensors triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β). nih.govdovepress.com The released interferons then act in an autocrine and paracrine manner to induce the expression of a wide array of interferon-stimulated genes (ISGs), which are crucial for establishing an antiviral and anti-tumor immune response. pnas.orgaacrjournals.org This response includes the upregulation of chemokines that recruit immune cells like T cells and NK cells to the tumor site. aacrjournals.org

Activation of Human Endogenous Retroviruses

Human Endogenous Retroviruses (HERVs) are remnants of ancient retroviral infections that constitute approximately 8% of the human genome. nih.gov In healthy tissues, these elements are typically silenced by epigenetic mechanisms, primarily DNA methylation. researchgate.netnih.gov

Decitabine treatment directly reverses this silencing. researchgate.netaacrjournals.org By inhibiting DNMTs, Decitabine causes demethylation of HERV promoter regions (known as Long Terminal Repeats or LTRs), leading to their transcriptional reactivation. researchgate.netdovepress.com The transcription of these elements produces dsRNA, which, as mentioned, activates the viral mimicry response and type I interferon signaling. nih.govdovepress.com For example, studies have shown that Decitabine upregulates specific dsRNAs from elements like ERV3, contributing to the activation of the IFN pathway. nih.gov This reactivation of ancient viral sequences is a central mechanism by which Decitabine converts immunologically "cold" tumors into "hot" tumors that are more susceptible to immune attack.

Enhancement of Antigenicity and Immune Response Markers

A substance's ability to be recognized by the immune system is known as antigenicity. frontiersin.org Decitabine significantly enhances the antigenicity of cancer cells, making them more visible and vulnerable to immune-mediated destruction. oup.comoncotarget.com This is achieved through several mechanisms:

Upregulation of MHC Class I: Decitabine increases the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells. oncotarget.comresearchgate.net MHC-I is essential for presenting intracellular antigens to cytotoxic CD8+ T cells.

Induction of Cancer-Testis Antigens (CTAs): CTAs are a class of tumor-associated antigens, such as NY-ESO-1 and MAGE family proteins, that are normally expressed only in immune-privileged testicular germ cells but are aberrantly silenced by methylation in many cancers. aacrjournals.orgoncotarget.com Decitabine treatment reverses this silencing, leading to the robust expression of CTAs, which can then be targeted by the immune system. oup.comaacrjournals.orge-century.us Studies show that Decitabine-induced CTA expression is sufficient to trigger recognition and killing by antigen-specific T cells. oup.comoncotarget.com

Neoantigen Expression: The re-expression of HERVs and other previously silenced genes can lead to the production of novel protein fragments that are presented as neoantigens on MHC-I molecules, further expanding the repertoire of targets for the immune system. oup.comoncotarget.com

Increased Expression of Co-stimulatory Molecules: Decitabine can also increase the expression of molecules like ICAM-1, which enhances the interaction between tumor cells and T lymphocytes. e-century.us

Antigen/Marker TypeSpecific ExamplesEffect of DecitabineReference(s)
Cancer-Testis Antigens (CTAs) NY-ESO-1, MAGE-A1, MAGE-A3, SP17Upregulation of mRNA and protein expression. oup.comoncotarget.come-century.us
Antigen Presentation Machinery MHC Class IIncreased surface expression. oncotarget.comresearchgate.net
Endogenous Retroviruses (ERVs) ERV3-1Massive derepression and expression. aacrjournals.org
Adhesion/Co-stimulatory Molecules ICAM-1Increased expression. e-century.us

Interactions with Other Cellular Enzymes

The cellular journey and activity of Decitabine, and by extension its analogues, involve interactions with several key enzymes beyond its primary target, DNMT1.

Phosphorylation Kinases: As a prodrug, Decitabine must be activated intracellularly through phosphorylation. This is carried out sequentially by deoxycytidine kinase and other nucleotide kinases to form the active triphosphate metabolite, which is then incorporated into DNA. drugbank.comeuropa.eu

Cytidine (B196190) Deaminase (CDA): A major pathway for Decitabine inactivation is deamination by the enzyme cytidine deaminase (CDA), which is highly abundant in the gut and liver. tandfonline.comtandfonline.com This enzyme converts Decitabine into an inactive uridine (B1682114) derivative, limiting its bioavailability, particularly when administered orally. tandfonline.comoncolink.org To overcome this, Decitabine is sometimes co-administered with a CDA inhibitor like Cedazuridine (B1668773). medscape.comcancer.gov

Caspases: Decitabine-induced cellular stress, DNA damage, and reactivation of pro-apoptotic genes ultimately lead to programmed cell death (apoptosis). This process is executed by a family of cysteine proteases known as caspases. Studies have demonstrated that Decitabine activates both initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), leading to the cleavage of key cellular substrates like PARP and cell death. nih.govamegroups.orgspandidos-publications.comnih.gov The activation can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. amegroups.orgspandidos-publications.com


Role of Deoxycytidine Kinase in Metabolic Activation

The metabolic activation of Decitabine is critically dependent on the enzyme deoxycytidine kinase (dCK). nih.govwikipedia.org This initial phosphorylation is the rate-limiting step in a cascade that converts the prodrug into its active form. nilu.com

Initial Phosphorylation: Upon entering the cell, Decitabine is recognized as a substrate by deoxycytidine kinase (dCK). DCK catalyzes the transfer of a phosphate (B84403) group to Decitabine, forming 5-aza-2'-deoxycytidine-5'-monophosphate (aza-dCMP). nih.govfda.gov This is an essential step, as unphosphorylated Decitabine is inactive. The phosphorylation by dCK is also required for downstream effects, such as the generation of reactive oxygen species (ROS) observed in some leukemia cells. nih.gov Like its parent compound, 3-Toluoyl Decitabine must also undergo phosphorylation by deoxycytidine kinase to be converted into a biologically active form, implying the removal of the toluoyl protecting group prior to or during this activation process. smolecule.com

Sequential Phosphorylation: Following the initial step, other cellular kinases continue the activation process. Deoxycytidylate kinase (dCMP kinase) adds a second phosphate group to aza-dCMP, yielding 5-aza-2'-deoxycytidine-5'-diphosphate (aza-dCDP). Subsequently, a nucleoside diphosphate (B83284) kinase (NDP kinase) catalyzes the final phosphorylation to produce the active molecule, 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (aza-dCTP). fda.govdrugbank.com

Incorporation into DNA: The active aza-dCTP is then incorporated into newly synthesized DNA strands during the S-phase of the cell cycle by DNA polymerase. patsnap.comdrugbank.com Once embedded in the DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent reduction in global DNA methylation. patsnap.comdrugbank.com

Resistance to Decitabine can arise from insufficient activation. A primary mechanism of drug resistance is a reduction in the activity of deoxycytidine kinase, which prevents the necessary initial phosphorylation step. nih.govfda.gov

EnzymeRole in Decitabine ActivationConsequence of Altered Activity
Deoxycytidine Kinase (dCK) Catalyzes the initial and rate-limiting phosphorylation of Decitabine to aza-dCMP. nih.govnilu.comReduced activity leads to drug resistance. nih.gov
Deoxycytidylate Kinase Phosphorylates aza-dCMP to aza-dCDP. fda.govPart of the essential activation cascade.
Nucleoside Diphosphate Kinase Phosphorylates aza-dCDP to the active aza-dCTP. fda.govFinal step required for the formation of the active compound.

Interaction with Cytidine Deaminase (CDA)

While deoxycytidine kinase is essential for activating Decitabine, the enzyme cytidine deaminase (CDA) plays a critical role in its inactivation. CDA is a key enzyme in the pyrimidine (B1678525) salvage pathway that catabolizes cytidine and deoxycytidine. beilstein-journals.orgmdpi.com

CDA inactivates Decitabine through hydrolytic deamination, converting it into 5-aza-2'-deoxyuridine. portlandpress.com This metabolite is a poor substrate for the kinases required for activation, effectively terminating its therapeutic potential. portlandpress.com The enzyme is highly abundant in the gastrointestinal tract and liver, which leads to the rapid degradation and low oral bioavailability of Decitabine. cancercareontario.catandfonline.com Consequently, increased activity of CDA is a recognized mechanism of clinical resistance to Decitabine. nih.gov

To counteract this inactivation, Decitabine can be administered with a CDA inhibitor, such as cedazuridine. cancercareontario.ca By inhibiting CDA, cedazuridine prevents the breakdown of Decitabine, thereby increasing its systemic exposure and oral bioavailability. beilstein-journals.orgdrugs.commedscape.com

EnzymeRole in Decitabine MetabolismConsequence of ActivityTherapeutic Strategy
Cytidine Deaminase (CDA) Inactivates Decitabine via deamination to 5-aza-2'-deoxyuridine. beilstein-journals.orgportlandpress.comLimits oral bioavailability and contributes to drug resistance. nih.govcancercareontario.caCo-administration with a CDA inhibitor (e.g., cedazuridine). drugs.commedscape.com

Effects on Nucleotidohydrolases (e.g., DCTPP1, dUTPase)

The cellular nucleotide pool is protected by "house-cleaning" enzymes that remove non-canonical or modified nucleotides to maintain genomic integrity. Two such enzymes, dCTP pyrophosphatase 1 (DCTPP1) and deoxyuridine triphosphate nucleotidohydrolase (dUTPase), have been identified as key factors in the cellular response to Decitabine. portlandpress.comnih.gov

Research has shown that DCTPP1 can directly hydrolyze the active form of Decitabine, aza-dCTP. portlandpress.comnih.govugr.es This action has a similar kinetic efficiency to its hydrolysis of the natural substrate, dCTP, effectively functioning as a detoxification pathway. nih.govugr.es By degrading aza-dCTP, DCTPP1 prevents its incorporation into DNA and mitigates the subsequent DNA demethylation, thereby reducing the drug's efficacy. portlandpress.comnih.gov Studies have demonstrated that down-regulating DCTPP1 enhances the cytotoxic effects of Decitabine. portlandpress.comnih.govugr.es

Furthermore, exposure of cells to Decitabine leads to the up-regulation of several pyrimidine metabolic enzymes, including both DCTPP1 and dUTPase. nih.govugr.es This suggests a cellular defense response to the presence of the drug. The down-regulation of either DCTPP1 or dUTPase sensitizes cells to Decitabine, leading to an accumulation of uracil (B121893) in the genomic DNA and an increase in DNA double-strand breaks. portlandpress.comnih.govugr.es This points to an alternative cytotoxic mechanism for Decitabine. Besides the direct incorporation of aza-dCTP, Decitabine metabolism can lead to the formation of other intermediates, such as 5-aza-dUMP via the enzyme dCMP deaminase (DCTD). portlandpress.comnih.gov This can disrupt nucleotide pools, leading to the genotoxic accumulation of dUTP, which is normally cleared by dUTPase. portlandpress.comugr.es

EnzymeFunction in Nucleotide MetabolismImpact on Decitabine's Action
DCTPP1 (dCTP pyrophosphatase 1) A "house-cleaning" enzyme that hydrolyzes non-canonical dCTP analogues. portlandpress.comnih.govHydrolyzes and inactivates the active form of Decitabine (aza-dCTP), reducing its efficacy and preventing DNA hypomethylation. portlandpress.comnih.govugr.es
dUTPase (deoxyuridine triphosphate nucleotidohydrolase) A "house-cleaning" enzyme that prevents the incorporation of uracil into DNA by degrading dUTP. portlandpress.comDown-regulation enhances Decitabine's toxicity, suggesting an alternative mechanism involving uracil misincorporation and DNA damage. portlandpress.comnih.gov

Preclinical Research Models and Methodologies for Evaluating Decitabine and Analogues

In Vitro Cell Culture Models

In vitro cell culture models are fundamental in the preclinical evaluation of novel therapeutic compounds, providing a controlled environment to assess cellular responses. For a compound like 3-Toluoyl Decitabine (B1684300), an analogue of the DNA methyltransferase (DNMT) inhibitor Decitabine, these models are the first step in characterizing its potential as an anticancer agent.

Application in Diverse Cancer Cell Lines (e.g., Lymphoblastic Leukemia, Gastric Carcinoma, Retinoblastoma)

Quantitative Assays for Cell Proliferation and Viability

Quantitative assays are essential to measure the cytotoxic and cytostatic effects of a compound. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells. researchgate.netsmolecule.com Another common method is the ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a marker of metabolically active cells. smolecule.com For Decitabine, these assays have been used to demonstrate its inhibition of cell growth in various cancer cell lines. acs.org Although specific data for 3-Toluoyl Decitabine is not available, these standard assays would be employed to determine its effect on cell proliferation and viability.

Table 1: Commonly Used Cell Proliferation and Viability Assays

Assay NamePrincipleSignal Detected
MTT Assay Reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. researchgate.netColorimetric (Absorbance)
MTS Assay Reduction of MTS tetrazolium compound to a soluble formazan product by viable cells. beilstein-journals.orgColorimetric (Absorbance)
CellTiter-Glo® Lysis of cells to release ATP, which is used by luciferase to produce a luminescent signal. smolecule.comLuminescence
Trypan Blue Exclusion Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up. smolecule.comMicroscopic Cell Counting

Flow Cytometric Analysis of Cell Cycle Kinetics and Apoptosis Induction

Flow cytometry is a powerful technique used to analyze the effects of a compound on the cell cycle and to quantify apoptosis. To assess cell cycle kinetics, cells are stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI), and the DNA content is measured to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. google.com Decitabine has been shown to induce a G2/M phase arrest in human cancer cells. thno.orgpharmaffiliates.com

Apoptosis, or programmed cell death, can be detected by flow cytometry using an Annexin V/PI double staining method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membrane integrity. as-1.co.jp Studies on Decitabine have used this method to confirm its pro-apoptotic effects in various cancer cells. nih.gov While no specific flow cytometry data exists for this compound, this methodology would be critical in elucidating its mechanism of action.

Molecular Techniques for Gene Expression Profiling (e.g., RT-qPCR, Western Blot)

To understand the molecular mechanisms underlying the effects of a compound, gene and protein expression profiling is conducted. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the messenger RNA (mRNA) levels of specific genes of interest, such as tumor suppressor genes that may be re-expressed following DNMT inhibition. ambeed.comnaarini.com

Western blotting is employed to detect changes in the protein levels. For a Decitabine analogue, one would typically examine the expression of proteins involved in the cell cycle (e.g., cyclins, cyclin-dependent kinases), apoptosis (e.g., caspases, Bcl-2 family proteins), and DNA methylation (e.g., DNMTs). nih.gov For example, treatment with Decitabine has been shown to up-regulate E-cadherin expression in gastric cancer. acs.org These techniques would be essential to confirm the on-target effects of this compound.

Proteomic Approaches for Analysis of Post-Translational Modifications (e.g., Histone Modifications)

As Decitabine's primary mechanism involves epigenetic modulation, its effects on post-translational modifications (PTMs) of histones are of significant interest. There is a known crosstalk between DNA methylation and histone modifications. Mass spectrometry-based proteomic approaches can be used for the quantitative analysis of histone PTMs, such as acetylation and methylation. acs.org Studies on Decitabine have revealed that it can induce changes in histone H3 and H4 modifications in leukemia cell lines. acs.org For instance, tri-acetylation on the H4 N-terminal tail was found to be reduced after Decitabine treatment in sensitive leukemia cells. acs.org Investigating such changes would be crucial to fully understand the epigenetic impact of this compound.

Table 2: Examples of Histone Modifications Affected by Decitabine

Histone ModificationCell LineEffect of DecitabineReference
H3.3K36me3MDS-L (Leukemia)Altered upon treatment
H4K8acK12acK16acMDS-L (Leukemia)Reduced in sensitive cells acs.org
H3.1K27me1TF-1 (Leukemia)Altered upon treatment
H3.1K36me1TF-1 (Leukemia)Altered upon treatment

Biochemical Enzyme Activity and Inhibition Assays (e.g., IC₅₀ Determination for DNMTs)

To directly assess the inhibitory potential of a compound on its target enzyme, biochemical assays are performed. For this compound, its ability to inhibit DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) would be a key parameter to measure. These assays typically use purified recombinant enzymes and a substrate (e.g., a synthetic oligonucleotide) to measure the transfer of a methyl group from a donor like S-adenosylmethionine (SAM). The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the compound's potency. The IC₅₀ of Decitabine for inhibiting DNA methylation is approximately 1 µM in HL-60 leukemia cells. While this compound is described as an intermediate in the synthesis of Decitabine, determining its own direct inhibitory activity on DNMTs would be necessary to classify it as a potential active agent or a prodrug.

In Vivo Animal Models

Preclinical in vivo animal models are indispensable for evaluating the therapeutic potential of novel anticancer agents like decitabine and its derivatives. These models offer a complex biological system to study drug efficacy, mechanism of action, and potential synergistic combinations before advancing to human clinical trials.

Patient-Derived Xenograft (PDX) Models for Disease Investigation

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are considered a highly translational preclinical model. criver.com They are valued for retaining the histological and genetic characteristics of the original human tumor. nih.govmedsci.org

For hypomethylating agents like decitabine, PDX models have been instrumental in investigating therapeutic efficacy across various cancers. For instance, in T-cell lymphoblastic lymphoma (T-LBL), PDX models have been used to evaluate the anti-lymphoma effects of decitabine. researchgate.net The methodology typically involves injecting malignant cells from patients into immunodeficient mice, such as Non-obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) or NSG mice. medsci.orgfrontiersin.org Once tumor engraftment is confirmed, the mice are treated with the investigational drug. frontiersin.org

Studies using T-LBL PDX models have demonstrated that decitabine treatment can significantly prolong lymphoma-free survival. researchgate.net These models also allow for the investigation of molecular pathways affected by the treatment, such as the downregulation of the oncogenic MYC pathway. researchgate.net Furthermore, PDX models of high-grade serous ovarian cancer have been used to study the effects of decitabine on the tumor methylome, revealing that these models are epigenetically stable through propagation and can be used to identify novel epigenetically regulated genes and pathways affected by treatment. acs.org

Murine Cancer Models for Efficacy Assessment

In addition to PDX models, other murine cancer models are widely used to assess the efficacy of decitabine and its analogs. These include xenograft models using established human cancer cell lines and syngeneic models that utilize mouse cancer cells in immunocompetent mice, which are particularly useful for studying interactions with the immune system.

For example, to study the in vivo efficacy of decitabine in acute myeloid leukemia (AML), human AML cell lines like HL-60 have been implanted subcutaneously into the flank of immunodeficient mice. uniroma1.it In studies of Epstein-Barr virus-associated gastric cancer, cell lines such as SNU719 and NCC24 have been used to establish xenografts in nude mice to test the anti-tumor effects of decitabine. chemsrc.com

Syngeneic models, such as the EL4 tumor model in C57BL/6 mice, have been employed to demonstrate that decitabine can elicit an anti-tumor cytotoxic T lymphocyte (CTL) response. nih.gov This is a critical aspect of its mechanism of action that can only be studied in models with a competent immune system. nih.gov These models have shown that decitabine treatment can lead to the infiltration of IFN-γ producing T lymphocytes into tumors, resulting in tumor rejection. nih.gov

Evaluation of Anti-Tumor Efficacy in Preclinical Settings

The evaluation of anti-tumor efficacy in these preclinical models involves monitoring several key parameters. Tumor growth inhibition is a primary endpoint, often measured by caliper measurements of tumor volume over time. Survival analysis is another critical measure, where the lifespan of treated mice is compared to that of control groups.

In T-LBL PDX models, decitabine treatment has been shown to result in a significant prolongation of survival. frontiersin.org Similarly, in a murine model of acute myeloid leukemia, decitabine demonstrated potent antileukemic activity. nih.gov The efficacy of decitabine is often dose-dependent, with lower doses capable of inducing differentiation and higher doses exerting cytotoxic effects. nih.gov

Molecular analyses of tumor tissues from these models provide insights into the drug's mechanism of action. For instance, studies have shown that decitabine can induce the expression of the T-cell co-stimulatory molecule CD80 on tumor cells by demethylating the CD80 gene promoter, thereby enhancing the anti-tumor immune response. nih.gov

Synergistic Combinatorial Approaches in Preclinical Studies

To enhance the therapeutic efficacy of decitabine and overcome potential resistance mechanisms, preclinical studies have extensively explored its use in combination with other anticancer agents.

Investigation with Poly (ADP-ribose) Polymerase (PARP) Inhibitors

A significant area of research has been the combination of decitabine with Poly (ADP-ribose) Polymerase (PARP) inhibitors. The rationale for this combination is that DNA methyltransferase inhibitors (DNMTis) like decitabine can sensitize cancer cells to PARP inhibitors. nih.gov DNMTis have been shown to enhance the trapping of PARP1 on chromatin and downregulate homologous recombination DNA repair, creating a synthetic lethal environment in cancer cells when combined with a PARP inhibitor. nih.govmdpi.com

Preclinical studies in AML have demonstrated the synergistic cytotoxicity of combining decitabine with the potent PARP inhibitor talazoparib (B560058), both in vitro and in vivo. nih.gov This combination has been shown to be effective even in AML cells without BRCA mutations, expanding the potential clinical utility. frontiersin.org The synergistic anti-leukemic effects have been demonstrated in various myeloid malignancies. frontiersin.org These promising preclinical findings have led to the initiation of clinical trials investigating this combination in patients with relapsed/refractory AML. nih.govresearchgate.net

Table 1: Preclinical Studies of Decitabine in Combination with PARP Inhibitors

Cancer Type Model Combination Key Findings Reference
Acute Myeloid Leukemia (AML) In vitro and in vivo Decitabine + Talazoparib Synergistic cytotoxicity, enhanced PARP trapping, and downregulation of homologous recombination repair. nih.gov
Breast and Ovarian Cancer In vitro Decitabine/Guadecitabine (B612196) + Talazoparib Enhanced efficacy of talazoparib by augmenting PARP trapping effects. mdpi.com
Myeloid Malignancies In vitro Decitabine + Talazoparib + APE1 Inhibitor Enhanced efficacy against AML cells. frontiersin.org

Combination with Platinum Derivatives

The combination of decitabine with platinum-based chemotherapeutic agents, such as carboplatin (B1684641) and cisplatin (B142131), has also shown significant promise in preclinical models, particularly in the context of overcoming platinum resistance. oncotarget.com Aberrant DNA methylation is a known mechanism of chemoresistance, and decitabine can re-sensitize resistant cancer cells to platinum drugs. oncotarget.com

Preclinical studies in ovarian cancer have demonstrated that decitabine can synergistically enhance the activity of carboplatin and cisplatin. nih.gov Genome-wide studies revealed that the combination leads to a significantly greater reactivation of hypermethylated tumor suppressor genes compared to either drug alone. nih.gov The mechanism of this synergy appears to involve not just DNA hypomethylation but also the inhibition of HP1α expression and favorable chromatin remodeling. nih.gov These preclinical findings provided the basis for clinical trials that have shown promising activity in patients with platinum-resistant ovarian cancer. oncotarget.com

Table 2: Preclinical Studies of Decitabine in Combination with Platinum Derivatives

Cancer Type Model Combination Key Findings Reference
Ovarian Cancer In vitro (YB5 cells) Decitabine + Carboplatin/Cisplatin Synergistic reactivation of silenced genes, inhibition of HP1α, and favorable chromatin remodeling. nih.gov
Ovarian Cancer Preclinical models Decitabine + Carboplatin Resensitization of chemoresistant cells to platinum. oncotarget.com

Exploration with Cyclooxygenase (COX) Inhibitors

The combination of epigenetic modulators like decitabine with other therapeutic agents is an area of active preclinical investigation. Cyclooxygenase (COX) enzymes, particularly COX-2, are frequently overexpressed in malignant tissues and contribute to carcinogenesis, making them a rational target for combination therapy. nih.govnih.gov Preclinical studies have explored the synergistic potential of combining decitabine or its analogues with COX inhibitors.

Non-steroidal anti-inflammatory drugs (NSAIDs) function as competitive inhibitors of COX enzymes, which convert arachidonic acid into inflammatory prostaglandins. nih.gov While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce the side effects associated with COX-1 inhibition. nih.gov The rationale for combining these inhibitors with agents like decitabine stems from the role of COX-2 in tumor growth, angiogenesis, and resistance to therapy. nih.gov

Preclinical research has shown promising results when combining COX inhibitors with standard cancer treatments like chemotherapy and radiotherapy. nih.gov For instance, studies have demonstrated that selective COX-2 inhibitors can significantly enhance tumor response to radiation. nih.gov The mechanisms are believed to be multifaceted, involving the direct or indirect augmentation of tumor cell destruction by the inhibitor. nih.gov

In the context of epigenetic therapy, research has investigated dual-target inhibitors and combination approaches. One area of exploration involves compounds that dually inhibit histone deacetylases (HDAC) and COX-2. researchgate.net Preclinical studies with such dual inhibitors have reported significant proapoptotic effects in leukemia cells. researchgate.net Furthermore, a notable synergistic interaction has been observed between certain novel HDAC inhibitors and the DNA methyltransferase inhibitor decitabine in acute myeloid leukemia (AML) cell lines. researchgate.net Another study has explored the combination of decitabine and the COX inhibitor aspirin, noting an impact on STAT3/β-catenin signaling pathways. researchgate.net These preclinical models provide a basis for further investigation into the combined effects of decitabine analogues and various COX inhibitors.

Epigenetic Priming for Enhanced Therapeutic Responses

The concept of "epigenetic priming" involves using a hypomethylating agent like decitabine to alter the epigenetic landscape of cancer cells, thereby sensitizing them to subsequent therapies. mdpi.com Preclinical studies have demonstrated that this approach can increase the efficacy of chemotherapy and immunotherapy across various cancer types by reactivating epigenetically silenced genes, including tumor suppressor and apoptosis-related genes. mdpi.comresearchgate.net

In Solid Tumors:

Preclinical research in triple-negative breast cancer (TNBC) has shown that decitabine can enhance the cytotoxic effect of cisplatin. nih.govnih.gov In one study, nine TNBC cell lines were analyzed, and their response to decitabine allowed for their classification into three types: cell death (D-type), growth inhibition (G-type), and resistant (R-type). nih.govnih.gov In D-type and G-type cells, pretreatment with decitabine augmented the proapoptotic effects of cisplatin, an effect mediated by the induction of the proapoptotic factor NOXA. nih.govnih.gov In G-type cells, decitabine was also observed to induce the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. nih.govnih.gov

Table 1: Preclinical Models of Decitabine Priming in Triple-Negative Breast Cancer (TNBC)
Cell Line Response TypePreclinical ModelDecitabine-Priming EffectKey MediatorsReference
D-type (Cell Death)TNBC Cell LinesEnhanced cisplatin-induced apoptosisNOXA nih.govnih.gov
G-type (Growth Inhibition)TNBC Cell LinesEnhanced cisplatin-induced cytotoxicity; Cell cycle arrestNOXA, p21 nih.govnih.gov
R-type (Resistant)TNBC Cell LinesNo enhancement of cisplatin effectN/A nih.govnih.gov

Similarly, in bladder cancer models, epigenetic priming with decitabine was found to increase the cytotoxicity of CAR T-cells directed against EGFR and CD44v6. frontiersin.org The enhanced killing of urothelial carcinoma cell lines (UCC) was not due to increased target antigen expression. frontiersin.org Instead, gene expression analysis revealed that decitabine altered the balance between survival and apoptosis-regulating factors, creating an apoptosis-sensitive state. frontiersin.org Knockdown experiments confirmed that the proteins BID and BCL2L1/BCLX were key factors in this altered susceptibility. frontiersin.org

Table 2: Preclinical Models of Decitabine Priming in Bladder Cancer
Preclinical ModelPriming AgentSubsequent TherapyObserved OutcomeMechanismReference
Urothelial Carcinoma Cell Lines (UCC)DecitabineEGFR and CD44v6 CAR T-cellsEnhanced CAR T-cell cytotoxicity against UCCsAltered balance of survival/apoptosis factors (e.g., BID, BCL2L1/BCLX) towards a pro-apoptotic state frontiersin.org
Benign Uroepithelial HBLAK cellsDecitabineEGFR and CD44v6 CAR T-cellsNo enhancement of cytotoxicityN/A frontiersin.org

In Hematological Malignancies:

The principle of epigenetic priming is well-supported by preclinical data in hematological cancers. ashpublications.orgnih.gov Studies preceding clinical trials in acute myeloid leukemia (AML) suggested that priming with decitabine could increase the cytotoxicity of the chemotherapeutic agent cytarabine. researchgate.netashpublications.orgnih.gov The proposed mechanism is the reactivation of genes that have been silenced by the malignancy, rendering the cells more vulnerable to DNA-damaging agents. researchgate.net

In preclinical models of KMT2A-rearranged infant acute lymphoblastic leukemia (ALL), epigenetic priming with DNMT inhibitors like decitabine or its analogue azacitidine has been shown to reverse the hypermethylation pattern of silenced genes and induce selective toxicity in the leukemic cells. haematologica.orgchildrensmercy.org Furthermore, in patient-derived xenograft (PDX) models of KMT2A-rearranged infant ALL, single-agent treatment with decitabine or azacitidine significantly prolonged survival. haematologica.orgchildrensmercy.org This foundational preclinical work supports the translation of epigenetic priming strategies into clinical trials for various leukemias. haematologica.org

Future Directions in Decitabine and Analogues Research

Exploration of Novel Epigenetic Mechanisms

While the primary mechanism of Decitabine (B1684300) is the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and reactivation of tumor suppressor genes, future research is delving into more nuanced epigenetic effects. ashpublications.orgmdpi.com There is no direct research indicating that 3-Toluoyl Decitabine has a role in these novel mechanisms, as it is considered a precursor to the active Decitabine molecule.

Current explorations for Decitabine analogues focus on:

Immune System Modulation: Studies are revealing that DNMT inhibitors can modulate the immune system. mdpi.com They can induce the expression of endogenous retroviruses and other antigens, potentially making cancer cells more visible to the immune system and enhancing the efficacy of immunotherapies. nih.gov

RNA Methylation: Beyond DNA, the reversible methylation of RNA (the "epitranscriptome") is an emerging area of interest. The potential for Decitabine analogues to influence RNA-modifying enzymes and the subsequent impact on gene expression and cellular function is a novel avenue of investigation.

Chromatin Remodeling: Research is also focused on the interplay between DNA methylation and other epigenetic modifications, such as histone modifications. Understanding how Decitabine and its analogues indirectly influence the broader chromatin landscape could uncover new therapeutic strategies. mdpi.com

Design and Evaluation of Next-Generation Epigenetic Modulators

The development of new and improved Decitabine analogues is a key area of research, aiming to overcome the limitations of current therapies, such as chemical instability and resistance. uni-muenchen.de While this compound is a step in the synthesis of Decitabine, it is not itself being evaluated as a next-generation modulator.

Key strategies in the design of next-generation epigenetic modulators include:

Improved Stability and Bioavailability: Researchers are designing prodrugs and novel formulations to enhance the stability and oral bioavailability of Decitabine. A notable example is guadecitabine (B612196) (SGI-110), a dinucleotide of Decitabine and guanosine, which has a longer half-life. nih.govmdpi.com Another approach involves creating carbocyclic analogues, such as cAzadC, which show increased stability and potent anti-proliferative effects. uni-muenchen.de

Targeted Delivery: Efforts are underway to develop methods for delivering epigenetic drugs specifically to cancer cells, thereby reducing off-target toxicity. This includes conjugation with targeting moieties or encapsulation in nanoparticles.

Combination Therapies: The synergistic effects of combining DNMT inhibitors with other anticancer agents, such as histone deacetylase (HDAC) inhibitors, PARP inhibitors, and immune checkpoint inhibitors, are being extensively studied in preclinical and clinical trials. nih.govmdpi.comiiarjournals.org

Table 1: Examples of Next-Generation Decitabine Analogues and Formulations

Compound/FormulationKey FeatureRationale
Guadecitabine (SGI-110) Dinucleotide prodrug of Decitabine and guanosine. nih.govmdpi.comIncreased resistance to deamination by cytidine (B196190) deaminase (CDA), leading to a longer half-life and improved bioavailability. nih.govmdpi.com
Carbocyclic AzadC (cAzadC) Carbocyclic analogue of Decitabine. uni-muenchen.deEnhanced chemical stability compared to Decitabine, with strong anti-proliferative effects and reduced off-target toxicity. uni-muenchen.de
N4-substituted analogues Modifications at the N4 position of the cytosine ring. google.comDesigned to be resistant to CDA-mediated deamination, offering a unique pharmacokinetic profile. google.com

Development of Predictive Biomarkers in Preclinical Research

A significant challenge in epigenetic therapy is identifying which patients are most likely to respond. Therefore, the development of predictive biomarkers is a critical area of research for Decitabine and its analogues. There is no evidence to suggest that this compound is being investigated as a biomarker.

Current research into predictive biomarkers for Decitabine therapy includes:

Gene Methylation Patterns: Pre-treatment DNA methylation signatures of specific genes or CpG islands are being evaluated as predictors of response. mdpi.com However, a clear consensus on a definitive predictive methylation profile has yet to be established.

Gene Expression Signatures: The expression levels of genes involved in drug metabolism, such as cytidine deaminase (CDA), or those in key cellular pathways may predict sensitivity to Decitabine. jci.org For instance, higher expression of miR-29b has been associated with a better clinical response in some studies. jci.org

Mutational Status: Mutations in genes like TET2, DNMT3A, and IDH1/2, which are involved in the epigenetic machinery, are being investigated for their potential to predict response to hypomethylating agents. researchgate.net

Table 2: Potential Predictive Biomarkers for Decitabine Analogue Therapy

Biomarker CategorySpecific ExampleRationale for Prediction
Enzyme Expression Cytidine Deaminase (CDA) jci.orgHigh levels of CDA can inactivate Decitabine, potentially leading to resistance. jci.org
Enzyme Expression Deoxycytidine Kinase (DCK) jci.orggoogle.comDCK is required for the initial phosphorylation and activation of Decitabine. Low levels may confer resistance. jci.orggoogle.com
microRNA Expression miR-29b jci.orgTargets and downregulates DNMTs, potentially sensitizing cells to Decitabine. jci.org
Genetic Mutations TP53 mutations bmj.comMay influence response to combination therapies involving Decitabine. bmj.com
Cellular State Cellular Hypoxia nih.govIdentified as a potential biomarker for selecting patients sensitive to Decitabine. nih.gov

Advancements in Synthetic Methodologies for Improved Analogues

Efficient and scalable synthesis is crucial for the development and production of Decitabine and its analogues. Research in this area focuses on improving yield, purity, and stereoselectivity. The synthesis involving this compound is a part of this ongoing effort to refine the production of Decitabine.

Recent advancements in synthetic methodologies include:

Stereoselective Glycosylation: Developing more efficient methods for the crucial glycosylation step to ensure the correct stereochemistry of the final product, which is essential for its biological activity. google.com

Novel Protecting Groups: Exploring different protecting groups for the sugar moiety to improve the efficiency of the synthesis and purification processes. The use of the p-toluoyl group is a well-established example of this strategy. google.com

Enzymatic Synthesis: Investigating the use of enzymes to catalyze key steps in the synthesis, which can offer higher selectivity and milder reaction conditions compared to traditional chemical methods.

Flow Chemistry: Applying continuous flow manufacturing techniques to the synthesis of Decitabine and its analogues to improve safety, consistency, and scalability.

Q & A

Q. Table 1. Comparative Efficacy of Decitabine Monotherapy vs. Combination Regimens

Study DesignCohort (n)CR/CRi Rate (%)Median OS (Months)Reference
Phase III (DACO-016)MK+ AML (58)18 vs. 0*5.0 vs. 5.0
Phase II (Venetoclax)AML (80)54 vs. 21†9.8 vs. 5.9
*Decitabine vs. traditional chemotherapy (TC); †Decitabine/venetoclax vs. decitabine alone.

Q. Table 2. Impact of Dose Modifications on Decitabine Response

Modification TypeORR (%)AML Progression (Months)Reference
No modification223.2
Dose reduction (20%)374.1
Cycle delay (>7 days)343.9

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。